2-Cyclobutyl-1,2-dimethylcyclopentan-1-ol

Catalog No.
S13798073
CAS No.
M.F
C11H20O
M. Wt
168.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyclobutyl-1,2-dimethylcyclopentan-1-ol

Product Name

2-Cyclobutyl-1,2-dimethylcyclopentan-1-ol

IUPAC Name

2-cyclobutyl-1,2-dimethylcyclopentan-1-ol

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

InChI

InChI=1S/C11H20O/c1-10(9-5-3-6-9)7-4-8-11(10,2)12/h9,12H,3-8H2,1-2H3

InChI Key

HYGHQSYZTURAHQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1(C)O)C2CCC2

2-Cyclobutyl-1,2-dimethylcyclopentan-1-ol is a complex organic compound characterized by its unique cyclopentane ring structure, which incorporates a cyclobutyl group and two methyl substituents. The molecular formula for this compound is C12H20OC_{12}H_{20}O, indicating the presence of twelve carbon atoms, twenty hydrogen atoms, and one oxygen atom. The compound's structure allows for various stereoisomers due to the presence of multiple chiral centers, which can influence its chemical behavior and biological activity.

  • Oxidation: The alcohol functional group can be oxidized to form ketones or aldehydes. Common oxidizing agents include chromium trioxide and potassium permanganate.
  • Reduction: The compound can undergo reduction reactions where the hydroxyl group is converted into a more reactive species or further reduced to form alkanes.
  • Esterification: Reacting with carboxylic acids can yield esters, which are useful in various synthetic applications.
  • Substitution Reactions: The hydroxyl group can be substituted with halogens or other nucleophiles through nucleophilic substitution mechanisms.

Synthesis of 2-Cyclobutyl-1,2-dimethylcyclopentan-1-ol can be achieved through several methods:

  • Cyclization Reactions: Starting from linear precursors, cyclization reactions can be employed to form the cyclopentane ring. This might involve using cyclobutane derivatives as starting materials.
  • Functional Group Transformations: The introduction of the hydroxyl group can be accomplished through hydrolysis of corresponding halides or via reduction of carbonyl compounds.
  • Asymmetric Synthesis: Chiral catalysts or reagents may be used to ensure that the resulting compound has specific stereochemistry, which is crucial for its potential biological activity.

2-Cyclobutyl-1,2-dimethylcyclopentan-1-ol has potential applications in various fields:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug development.
  • Synthetic Chemistry: It can act as an intermediate in synthesizing more complex molecules.
  • Material Science: Its unique structure may lend itself to applications in polymer chemistry or as a component in specialty materials.

Several compounds share structural similarities with 2-Cyclobutyl-1,2-dimethylcyclopentan-1-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Cyclobutyl-2,3-dimethylcyclopentaneContains a cyclobutyl group and two methyl groupsLacks hydroxyl functionality
2-Cyclobutylpropan-1-olSimilar alcohol structure but with a propanediolDifferent carbon skeleton configuration
CyclobutylamineA simpler amine derivativeLacks additional cyclic structures

Uniqueness

The uniqueness of 2-Cyclobutyl-1,2-dimethylcyclopentan-1-ol lies in its specific combination of a cyclobutyl group attached to a dimethyl-substituted cyclopentanol framework. This specific arrangement not only influences its chemical reactivity but may also impart distinctive biological properties compared to related compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

168.151415257 g/mol

Monoisotopic Mass

168.151415257 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types